molecular formula C13H12N2 B1307920 2-(Pyridin-2-YL)indoline CAS No. 595548-61-1

2-(Pyridin-2-YL)indoline

Cat. No.: B1307920
CAS No.: 595548-61-1
M. Wt: 196.25 g/mol
InChI Key: PYVFHCIQEACZNT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)indoline is a heterocyclic compound that combines the structural features of both pyridine and indoline. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The indoline moiety is known for its presence in various natural products and pharmaceuticals, while the pyridine ring is a common structural motif in many biologically active compounds.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(pyridin-2-yl)indoline, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of indole derivatives can be influenced by various factors . Therefore, it is possible that environmental factors could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-YL)indoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream and its distribution to different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoindoline and 2-pyridylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-bromoindoline with 2-pyridylboronic acid. This

Properties

IUPAC Name

2-pyridin-2-yl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFHCIQEACZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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